cIAP1 Ligand-Linker Conjugates 8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C39H52N4O8 |

|---|---|

Peso molecular |

704.9 g/mol |

Nombre IUPAC |

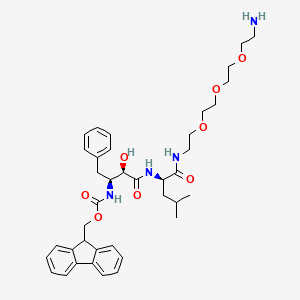

9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m0/s1 |

Clave InChI |

NEFJJLSTXCBUOY-LIVOIKKVSA-N |

SMILES isomérico |

CC(C)C[C@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

SMILES canónico |

CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structure and Function of cIAP1 Ligand-Linker Conjugate 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of cIAP1 Ligand-Linker Conjugate 8, a key component in the development of targeted protein degraders.

Core Concepts: An Introduction to cIAP1-Mediated Protein Degradation

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a critical role in cell signaling and survival.[1] The recruitment of cIAP1 to specific proteins of interest (POIs) can trigger their ubiquitination and subsequent degradation by the proteasome. This process forms the basis of a powerful therapeutic strategy known as targeted protein degradation.

Technologies like SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) utilize chimeric molecules that bring cIAP1 into close proximity with a target protein.[2] These chimeric molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (in this case, a cIAP1 ligand), and a chemical linker that connects the two.[2] cIAP1 Ligand-Linker Conjugate 8 is a pre-designed building block consisting of a cIAP1 ligand attached to a flexible linker, intended for conjugation to a ligand of a target protein.

Structure of cIAP1 Ligand-Linker Conjugate 8

cIAP1 Ligand-Linker Conjugate 8 is a chemical entity that incorporates a ligand for the E3 ubiquitin ligase cIAP1 and a PROTAC linker.[3][4] This conjugate is designed for the synthesis of SNIPERs.[3][4] The specific structure of the cIAP1 ligand is based on a derivative of LCL161, a known IAP antagonist. The linker is a polyethylene (B3416737) glycol (PEG)-based chain, which provides flexibility and appropriate length to facilitate the formation of a ternary complex between cIAP1, the PROTAC, and the target protein.

Chemical Properties:

| Property | Value |

| Molecular Formula | C39H52N4O8 |

| Molecular Weight | 704.85 g/mol |

Mechanism of Action

The primary function of a PROTAC or SNIPER incorporating cIAP1 Ligand-Linker Conjugate 8 is to induce the degradation of a specific target protein. The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The bifunctional molecule simultaneously binds to the target protein (via its specific ligand) and to cIAP1 (via the ligand from Conjugate 8). This results in the formation of a POI-PROTAC-cIAP1 ternary complex.

-

Ubiquitination: Within this ternary complex, the E3 ligase activity of cIAP1 is harnessed to catalyze the transfer of ubiquitin molecules to the surface of the target protein. This process typically results in the formation of a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into smaller peptides.

-

Recycling of the PROTAC: The PROTAC molecule is not degraded in this process and can subsequently engage another target protein and cIAP1 molecule, acting catalytically to induce multiple rounds of degradation.

This targeted degradation offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and sustained biological effect.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize cIAP1-based protein degraders.

Synthesis of a Target Protein Degrader Using cIAP1 Ligand-Linker Conjugate 8

Objective: To conjugate cIAP1 Ligand-Linker Conjugate 8 to a ligand for a protein of interest (POI-ligand) containing a suitable reactive group (e.g., a carboxylic acid).

Materials:

-

cIAP1 Ligand-Linker Conjugate 8 (with a terminal amine on the linker)

-

POI-ligand with a carboxylic acid functional group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

-

Activation of POI-ligand: Dissolve the POI-ligand with a carboxylic acid in anhydrous DMF. Add DCC and NHS (typically 1.1-1.2 equivalents of each relative to the POI-ligand). Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester.

-

Coupling Reaction: In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 8 in anhydrous DMF. Add the activated NHS-ester of the POI-ligand to this solution. Stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final PROTAC molecule.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the degradation as a percentage relative to the vehicle-treated control.

Cell Viability Assay

Objective: To assess the effect of the PROTAC on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density. Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value.

Visualizations

The following diagrams illustrate key concepts related to the function of cIAP1 Ligand-Linker Conjugate 8.

Caption: General mechanism of action for a PROTAC utilizing a cIAP1 ligand.

References

discovery and synthesis of cIAP1 Ligand-Linker Conjugates 8

An In-depth Technical Guide to the Discovery and Synthesis of cIAP1 Ligand-Linker Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in drug discovery, particularly in oncology. As an E3 ubiquitin ligase, cIAP1 is a key regulator of apoptosis and immune signaling pathways.[1] The development of cIAP1 ligand-linker conjugates, a class of molecules known as Proteolysis Targeting Chimeras (PROTACs) or Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), represents a novel therapeutic strategy.[2][3] These bifunctional molecules are designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful tool to eliminate disease-causing proteins.[4][5]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of cIAP1 ligand-linker conjugates. While the specific compound "cIAP1 Ligand-Linker Conjugate 8" is a commercially available research chemical with limited publicly available discovery data, this document will detail the principles and methodologies applicable to this class of molecules, drawing from seminal and recent literature.

Core Concepts of cIAP1-Based Protein Degradation

cIAP1-based degraders are heterobifunctional molecules comprising three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits the cIAP1 E3 ligase, and a chemical linker that connects the two.[5] The mechanism of action involves the formation of a ternary complex between the POI, the degrader molecule, and cIAP1.[4] This proximity induces the ubiquitination of the POI by cIAP1, marking it for degradation by the 26S proteasome.[6] An interesting feature of SNIPERs is that they often induce the simultaneous degradation of cIAP1 itself through auto-ubiquitination, which can contribute to their therapeutic effect, especially in cancers where IAPs are overexpressed.[3][7]

Data Presentation: Properties of cIAP1-Based Degraders

Table 1: Binding Affinities of IAP Ligands

| Ligand | cIAP1 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference |

| Smac Mimetic 1 | <10 | >9000 | [8] |

| Smac Mimetic 2 | <10 | 20 | [8] |

| LCL161 | 16 | 48 | [9] |

| MV1 | 5.8 (KD) | N/A | [6] |

| Bestatin-Methyl Ester | N/A | N/A | [6] |

Table 2: Biological Activity of Representative cIAP1-Based PROTACs/SNIPERs

| Degrader Name | Target Protein | IAP Ligand | DC50 (nM)a | Cell Line | Reference |

| SNIPER(ER)-87 | ERα | LCL161 derivative | <100 | MCF-7 | [10] |

| SNIPER(ABL)-39 | BCR-ABL | LCL161 derivative | ~100 | K562 | [9] |

| Compound 8a | BCL-XL | IAP antagonist 1 | ~100 | MyLa 1929 | [11] |

| RIPK1 Degrader 18 | RIPK1 | IAP Ligand | 274.4 | I2.1 cells | [12] |

aDC50 is the concentration of the degrader that induces 50% degradation of the target protein.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of cIAP1 ligand-linker conjugates. Below are protocols for key experiments.

Synthesis of a Generic cIAP1 Ligand-Linker Conjugate

This protocol describes a general strategy for synthesizing a cIAP1-based degrader, where a POI ligand with a suitable attachment point (e.g., a free amine or carboxylic acid) is coupled to a cIAP1 ligand-linker building block.

Materials:

-

POI ligand with a reactive handle

-

cIAP1 ligand-linker intermediate (e.g., with a terminal carboxylic acid or activated ester)

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA, N-methylmorpholine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Purification system (e.g., HPLC, flash chromatography)

Procedure:

-

Preparation of cIAP1 Ligand-Linker Intermediate: Synthesize or procure a cIAP1 ligand (e.g., an LCL161 derivative) functionalized with a linker (e.g., a PEG chain) that has a terminal reactive group.[9]

-

Coupling Reaction:

-

Dissolve the POI ligand (1.0 eq) and the cIAP1 ligand-linker intermediate (1.1 eq) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC or flash column chromatography to yield the final cIAP1 ligand-linker conjugate.

-

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with the degrader.

Materials:

-

Cultured cells expressing the POI

-

cIAP1 ligand-linker conjugate

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the cIAP1 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI and cIAP1 band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of the degrader on cell proliferation and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

cIAP1 ligand-linker conjugate

-

Cell culture medium and supplements

-

96-well plates

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the cIAP1 degrader. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action for cIAP1-based protein degraders (SNIPERs).

Experimental Workflow

Caption: A typical workflow for the development of cIAP1 ligand-linker conjugates.

Logical Relationship: Linker Optimization

Caption: Logical relationships in the linker optimization process for cIAP1 degraders.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of cIAP1 BIR Domains in PROTAC Function: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the function of the Baculoviral IAP Repeat (BIR) domains of the cellular inhibitor of apoptosis protein 1 (cIAP1) in the context of Proteolysis Targeting Chimera (PROTAC) technology. موجز for researchers, scientists, and drug development professionals, this document outlines the current understanding of cIAP1-mediated protein degradation, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying molecular mechanisms.

Introduction to cIAP1-Recruiting PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] cIAP1 has emerged as a valuable E3 ligase for PROTAC-mediated degradation due to its role in cellular signaling and apoptosis.[2] cIAP1-recruiting PROTACs induce the formation of a ternary complex between the PROTAC, the target protein, and cIAP1, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The cIAP1 protein contains three distinct BIR domains (BIR1, BIR2, and BIR3), a CARD domain, and a RING E3 ligase domain.[3] The BIR domains are crucial for protein-protein interactions and are the primary sites of engagement for PROTACs. Understanding the specific roles of each BIR domain is paramount for the rational design of potent and selective cIAP1-recruiting PROTACs.

The Functional Diversification of cIAP1 BIR Domains in PROTAC Engagement

Current research indicates a functional specialization among the cIAP1 BIR domains, with the BIR3 domain playing a central role in the mechanism of action of most reported cIAP1-recruiting PROTACs.

-

BIR3 Domain: The Primary PROTAC Binding Site: The vast majority of cIAP1-recruiting PROTACs utilize ligands that mimic the endogenous cIAP1 ligand, Second Mitochondria-derived Activator of Caspases (Smac).[4][5] Smac mimetics are known to bind with high affinity to the BIR3 domain of cIAP1.[4][5] This interaction is critical for inducing a conformational change in cIAP1 that promotes its E3 ligase activity and the subsequent ubiquitination of the target protein.[2] The binding of Smac mimetics to the BIR3 domain can also lead to the auto-ubiquitination and degradation of cIAP1 itself.[2]

-

BIR1 Domain: A Potential Site for Neo-Substrate Interaction: The BIR1 domain of cIAP1 is known to be the binding site for TNF receptor-associated factor 2 (TRAF2).[6][7] This interaction is crucial for cIAP1's role in the NF-κB signaling pathway. In the context of PROTACs, while the primary interaction is with the BIR3 domain, the BIR1 domain may contribute to the stability and conformation of the ternary complex, potentially influencing the efficiency of target degradation. It is also conceivable that for certain target proteins, the BIR1 domain could engage in neo-interactions within the ternary complex, a phenomenon observed with other E3 ligases.

-

BIR2 Domain: An Under-explored Territory: The precise role of the cIAP1 BIR2 domain in PROTAC function is less defined in the current literature. While it shares structural similarities with BIR3, its specific contribution to PROTAC-mediated ternary complex formation and subsequent degradation remains an area for further investigation.

The modularity of the BIR domains suggests that a single cIAP1 protein can direct its E3 ligase activity towards different substrates based on the specific BIR domain engaged.[6] This highlights the importance of designing PROTACs with high selectivity for the desired BIR domain to achieve specific target degradation and minimize off-target effects.

Quantitative Analysis of cIAP1-PROTAC Interactions

The efficacy of a PROTAC is intimately linked to its binding affinity for both the target protein and the E3 ligase, as well as the stability of the resulting ternary complex. The following table summarizes key quantitative data for Smac mimetics binding to the cIAP1 BIR3 domain.

| Compound | cIAP1 BIR3 Ki (nM) | Reference |

| Smac Mimetic 1 | 2.5 | [4] |

| Smac Mimetic 3 | 1.8 | [4] |

| Smac Mimetic 4 | 1.1 | [4] |

| Smac Mimetic 5 | 3.2 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of cIAP1-based PROTACs and elucidate the role of the BIR domains.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

cIAP1-recruiting PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a cIAP1-based PROTAC to induce the ubiquitination of a target protein.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human ubiquitin

-

Recombinant human cIAP1

-

Recombinant target protein

-

cIAP1-recruiting PROTAC

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, cIAP1, target protein, and PROTAC in the ubiquitination reaction buffer.

-

Initiate Reaction: Add ATP to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding Laemmli buffer and boiling the samples.

-

Detection: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.

Visualizing the Mechanism of Action

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of cIAP1-PROTAC mediated protein degradation.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

The BIR domains of cIAP1, particularly the BIR3 domain, are integral to the function of cIAP1-recruiting PROTACs. The prevalent use of Smac-mimetic warheads underscores the importance of the BIR3 domain as the primary binding site for these degraders. While the roles of the BIR1 and BIR2 domains are less defined in the context of PROTACs, their potential involvement in ternary complex stabilization and neo-substrate interactions warrants further investigation.

Future research should focus on:

-

Comparative quantitative binding analysis: Directly comparing the binding affinities of cIAP1-recruiting PROTACs to all three individual BIR domains to definitively establish binding selectivity.

-

Mutational studies: Utilizing site-directed mutagenesis to disrupt PROTAC binding to specific BIR domains and assessing the impact on target degradation to confirm their functional relevance.

-

Structural biology: Obtaining high-resolution structures of cIAP1-PROTAC-target ternary complexes to visualize the specific interactions involving each BIR domain.

-

Exploring non-Smac mimetic cIAP1 recruiters: Developing novel cIAP1 ligands that may engage different BIR domains, potentially leading to new degradation profiles and therapeutic opportunities.

A deeper understanding of the intricate roles of each cIAP1 BIR domain will undoubtedly pave the way for the design of more potent, selective, and ultimately, more effective PROTAC-based therapeutics.

References

- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitor of apoptosis proteins and their relatives: IAPs and other BIRPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of cIAP1-based SNIPERs

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) that hijack the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase. SNIPERs represent an innovative class of chimeric small molecules designed to induce the degradation of specific proteins of interest (POIs), offering a promising therapeutic modality, particularly in oncology.[1][2] This document details their mechanism of action, presents quantitative data on their biological activity, outlines key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action

SNIPERs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (POIs), a ligand for an Inhibitor of Apoptosis Protein (IAP), and a linker connecting the two.[3] By simultaneously engaging a target protein and an IAP E3 ligase like cIAP1, SNIPERs facilitate the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[4][]

Several members of the IAP family, including cIAP1, cIAP2, and X-linked IAP (XIAP), possess E3 ubiquitin ligase activity conferred by their C-terminal RING domain.[6] SNIPERs primarily leverage cIAP1 and XIAP to effect their degradative action.[7]

References

The Intricate Dance of Self-Destruction: A Technical Guide to cIAP1 Autoubiquitination and Its Role in Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a key regulator of apoptosis and immune signaling, possesses an intrinsic E3 ubiquitin ligase activity critical for its function and regulation. A pivotal aspect of this regulation is its ability to catalyze its own ubiquitination, a process termed autoubiquitination, which targets cIAP1 for proteasomal degradation. This self-regulatory mechanism is a crucial node in cellular signaling, particularly in the context of TNF-α signaling and the action of Smac mimetics in cancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms governing cIAP1 autoubiquitination, offering detailed experimental protocols and quantitative data to empower further research and therapeutic development in this area.

The Core Mechanism: An Overview

cIAP1 is a multi-domain protein comprising three Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3), a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain which confers its E3 ubiquitin ligase activity.[1][2] In its basal state, cIAP1 exists in an autoinhibited, monomeric conformation where the RING domain is sequestered, preventing its dimerization and subsequent E3 ligase activity.[3][4] This autoinhibition is maintained by intramolecular interactions involving the BIR and CARD domains.[4]

The activation of cIAP1's E3 ligase activity is a tightly regulated process initiated by the binding of specific ligands, most notably the endogenous antagonist Smac/DIABLO or synthetic Smac mimetics, to the BIR3 domain.[1][2] This binding event induces a profound conformational change, releasing the RING domain from its sequestered state.[3][5] The liberated RING domains are then free to dimerize, a structural prerequisite for the recruitment of an E2 ubiquitin-conjugating enzyme (predominantly Ube2D2) charged with ubiquitin.[6][7] The now active cIAP1 RING dimer facilitates the transfer of ubiquitin from the E2 enzyme to lysine (B10760008) residues on cIAP1 itself, leading to the formation of polyubiquitin (B1169507) chains that mark the protein for degradation by the 26S proteasome.[4][8] This process of autoubiquitination serves as a potent negative feedback loop, ensuring tight control over cIAP1 levels and its signaling output.

Quantitative Data on cIAP1 Interactions

The development of Smac mimetics as potential cancer therapeutics has spurred quantitative analysis of their interaction with cIAP1. The binding affinity of these compounds to the BIR3 domain is a critical determinant of their ability to induce cIAP1 autoubiquitination and degradation.

| Compound/Molecule | Target Domain | Assay Method | Binding Affinity (Ki) | Reference |

| Smac037 | cIAP1-BIR3 | Fluorescence Polarization | High Affinity (qualitative) | [Cossu et al., 2010] |

| Smac066 | cIAP1-BIR3 | Fluorescence Polarization | High Affinity (qualitative) | [Cossu et al., 2010] |

| Birinapant (compound 1) | cIAP1 BIR3 | Fluorescence Polarization | ~1 nM | [Cai et al., 2014] |

| Compound 2 | cIAP1 BIR3 | Fluorescence Polarization | ~1 nM | [Cai et al., 2014] |

| AVPI-NH2 (Smac N-terminal tetrapeptide) | cIAP1 BIR3 | Fluorescence Polarization | 2 nM | [Cai et al., 2014] |

| Bivalent Smac Mimetic 16 | cIAP1 BIR3 | Not Specified | 1-3 nM | [Lu et al., 2008] |

| Bivalent Smac Mimetic 18-22 | cIAP1 BIR3 | Not Specified | 1-3 nM | [Lu et al., 2008] |

Note: While binding affinities for Smac mimetics are available, specific kinetic parameters (Kcat, Km) for the cIAP1 autoubiquitination reaction and the dissociation constant (Kd) for RING domain dimerization are not extensively reported in the literature, representing an area for future investigation.

Signaling Pathways and Experimental Workflows

The mechanism of cIAP1 autoubiquitination can be visualized through signaling pathways and experimental workflows.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]

- 4. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. link.springer.com [link.springer.com]

Methodological & Application

Designing Potent Protein Degraders: Application of cIAP1 Ligand-Linker Conjugate 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ligase for PROTAC design, and degraders that recruit cIAP1 are often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document provides detailed application notes and protocols for designing PROTACs using the pre-synthesized cIAP1 Ligand-Linker Conjugate 8 .

cIAP1 Ligand-Linker Conjugate 8 is a ready-to-use chemical entity comprising a high-affinity ligand for cIAP1 pre-conjugated to a flexible polyethylene (B3416737) glycol (PEG)-based linker, terminating in a reactive functional group for straightforward conjugation to a ligand of a target protein.

Chemical Structure of cIAP1 Ligand-Linker Conjugate 8:

-

Molecular Formula: C₃₉H₅₂N₄O₈

-

Canonical SMILES: NCCOCCOCCOCCNC(--INVALID-LINK----INVALID-LINK--C3=C1C=CC=C3)=O)CC4=CC=CC=C4)=O">C@HCC(C)C)=O

Mechanism of Action of cIAP1-based PROTACs (SNIPERs)

A PROTAC constructed with cIAP1 Ligand-Linker Conjugate 8 functions by inducing the proximity between the target protein and the cIAP1 E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] Notably, SNIPERs can also induce the auto-degradation of cIAP1 itself, which can contribute to the overall cellular response.[2]

Figure 1: Mechanism of action of a cIAP1-based PROTAC (SNIPER).

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using cIAP1 Ligand-Linker Conjugate 8

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using JQ1 as the BRD4 ligand. The terminal amine group on cIAP1 Ligand-Linker Conjugate 8 will be coupled with a carboxylic acid derivative of JQ1.

Materials:

-

cIAP1 Ligand-Linker Conjugate 8

-

JQ1-acid (JQ1 with a carboxylic acid functional group for conjugation)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative coupling agent like HATU

-

N-Hydroxysuccinimide (NHS) or an alternative activating agent like HOBt

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Activation of JQ1-acid:

-

Dissolve JQ1-acid (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the NHS ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve cIAP1 Ligand-Linker Conjugate 8 (1.0 eq) in anhydrous DMF.

-

Add the activated JQ1-NHS ester solution to the solution of cIAP1 Ligand-Linker Conjugate 8.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with ethyl acetate (B1210297) or DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol).

-

Further purify the collected fractions by preparative HPLC to obtain the final PROTAC molecule with high purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Figure 2: Workflow for the synthesis of a BRD4-targeting PROTAC.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the steps to assess the degradation of BRD4 in a relevant cancer cell line (e.g., HeLa or MDA-MB-231) after treatment with the synthesized PROTAC.[3]

Materials:

-

HeLa or other suitable cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized BRD4-cIAP1 PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-cIAP1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

-

Treat cells with increasing concentrations of the BRD4-cIAP1 PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time (e.g., 24 hours).

-

Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with PROTAC and MG132).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.[4]

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-BRD4, anti-cIAP1, and anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[3]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BRD4 and cIAP1 band intensities to the loading control (GAPDH).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed).

-

Representative Quantitative Data

The following tables present hypothetical but representative data for a BRD4-targeting PROTAC synthesized using cIAP1 Ligand-Linker Conjugate 8.

Table 1: In Vitro Degradation of BRD4

| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4-cIAP1 PROTAC | BRD4 | HeLa | 50 | >90 |

| BRD4-cIAP1 PROTAC | BRD4 | MDA-MB-231 | 75 | >85 |

Table 2: Cellular Viability after PROTAC Treatment

| Compound | Cell Line | IC₅₀ (nM) |

| BRD4-cIAP1 PROTAC | HeLa | 120 |

| BRD4-cIAP1 PROTAC | MDA-MB-231 | 150 |

| JQ1 (inhibitor) | HeLa | >1000 |

Conclusion

cIAP1 Ligand-Linker Conjugate 8 provides a valuable tool for the rapid and efficient development of potent SNIPERs. Its pre-synthesized nature streamlines the synthetic process, allowing researchers to focus on the design and evaluation of novel protein degraders. The protocols and representative data presented herein offer a comprehensive guide for the application of this conjugate in targeted protein degradation studies. Further optimization of the linker length and attachment points on the target ligand may be necessary to achieve optimal degradation efficacy for different proteins of interest.

References

- 1. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis and Evaluation of cIAP1-Recruiting PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

This document provides a comprehensive guide to the design, synthesis, and evaluation of PROTACs that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1), a RING E3 ubiquitin ligase.[4] cIAP1 and its homolog cIAP2 are critical regulators of apoptosis and NF-κB signaling pathways.[5][6][7] Ligands that bind to the BIR3 domain of cIAP1, such as derivatives of Smac mimetics like LCL161 or bestatin, can induce its E3 ligase activity, making it an attractive target for PROTAC development.[3][8][9]

Herein, we detail the modular synthesis of cIAP1-recruiting PROTACs, provide protocols for their biological evaluation, and present quantitative data to guide researchers in this burgeoning field.

Signaling Pathways Involving cIAP1

cIAP1 is a central node in signaling pathways that control inflammation, immunity, and cell survival. Its recruitment by PROTACs leverages its natural function as an E3 ligase. Understanding these pathways is crucial for predicting the biological consequences of engaging cIAP1.

cIAP1 in TNFα-Induced NF-κB Signaling

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that can trigger divergent outcomes, including inflammation, survival, or cell death. cIAP1 is a key component of the TNF receptor 1 (TNFR1) signaling complex. Upon TNFα binding, cIAP1 is recruited via its interaction with TRAF2.[7] It then mediates the K63-linked polyubiquitination of RIPK1, creating a scaffold to recruit and activate the IKK complex and TAK1.[7][10] This cascade culminates in the activation of the canonical NF-κB pathway, promoting the expression of pro-survival and inflammatory genes.[11][12][13] In the absence of cIAP1, RIPK1 is not ubiquitinated and can instead form a death-inducing complex with FADD and caspase-8, leading to apoptosis.[14]

References

- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Evaluation of cIAP1-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) that hijack the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) are a promising therapeutic modality for targeted protein degradation. Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and NF-κB signaling pathways.[1][2][3][4] Its degradation via PROTACs can induce apoptosis in cancer cells, making it an attractive target for drug development.[4][5] This document provides detailed protocols for essential cellular assays to characterize the activity of cIAP1-based PROTACs, enabling researchers to assess their efficacy in degrading cIAP1 and inducing downstream cellular effects.

Key Cellular Assays

The cellular characterization of cIAP1-based PROTACs involves a multi-faceted approach to confirm target engagement, degradation, and the desired phenotypic outcomes. The core experimental workflow typically includes:

-

Quantification of cIAP1 Degradation: Directly measuring the reduction in cellular cIAP1 protein levels.

-

Assessment of Downstream Signaling: Evaluating the impact on pathways regulated by cIAP1, such as apoptosis.

-

Determination of Cell Viability and Apoptosis: Measuring the cytotoxic effects of cIAP1 degradation.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a cIAP1-based PROTAC is quantified by its ability to induce degradation of the target protein (DC50) and inhibit cell viability (IC50). The following table summarizes key quantitative parameters for evaluating cIAP1-based PROTACs.

| Parameter | Description | Typical Assay | Example Value Range |

| DC50 | The concentration of PROTAC required to degrade 50% of the target protein (cIAP1). | Western Blot, ELISA | Low nanomolar (nM) |

| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, ELISA | >80% |

| IC50 | The concentration of PROTAC required to inhibit 50% of cell viability. | Cell Viability Assay (e.g., CCK-8) | Low nanomolar (nM) to micromolar (µM) |

| EC50 | The concentration of PROTAC required to induce 50% of the maximum apoptotic response. | Apoptosis Assay (e.g., Annexin V/PI) | Nanomolar (nM) to micromolar (µM) |

Experimental Protocols

cIAP1 Degradation Assessment by Western Blot

This protocol details the steps to quantify the degradation of cIAP1 in cells treated with a PROTAC.

Materials:

-

Cell line of interest (e.g., MDA-MB-231, SK-OV-3)[5]

-

cIAP1-based PROTAC

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cIAP1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

PROTAC Treatment: Treat the cells with a dose-response of the cIAP1-based PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[6] Include a vehicle-treated control (e.g., DMSO).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to normalize the cIAP1 protein levels.[6]

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1 signal to the loading control and then to the vehicle-treated control to determine the percentage of cIAP1 degradation.

Cell Viability Assessment by CCK-8 Assay

This protocol measures the effect of cIAP1 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

cIAP1-based PROTAC

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[7]

-

PROTAC Treatment: After 24 hours, treat the cells with serial dilutions of the cIAP1-based PROTAC. Include a vehicle-treated control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest

-

cIAP1-based PROTAC

-

Complete cell culture medium

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the cIAP1-based PROTAC at various concentrations for the desired time.

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[8]

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the PROTAC.

Signaling Pathways and Experimental Workflows

cIAP1 Signaling Pathway

cIAP1 is a central node in the regulation of apoptosis and NF-κB signaling. It functions as an E3 ubiquitin ligase, targeting proteins for proteasomal degradation and participating in signaling complex assembly.[2][4] PROTAC-mediated degradation of cIAP1 disrupts these functions, leading to apoptosis.

Caption: cIAP1 signaling pathways and PROTAC intervention.

Experimental Workflow for cIAP1 PROTAC Evaluation

The following diagram illustrates a typical experimental workflow for the cellular characterization of a cIAP1-based PROTAC.

References

- 1. Dynamic activation of apoptosis: conformational ensembles of cIAP1 are linked to a spring-loaded mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Can Regulate E2F1 Transcription Factor-mediated Control of Cyclin Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Formulation Strategies for cIAP1 Ligand-Linker Conjugates 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, including the NF-κB pathway, and is an attractive therapeutic target in oncology.[1][2] cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to recruit cIAP1 to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] cIAP1 Ligand-Linker Conjugate 8 is a tool compound used in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[4][5][6]

A significant challenge in the preclinical development of such conjugates is their often poor aqueous solubility and bioavailability, necessitating robust in vivo formulation strategies.[7] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of cIAP1 Ligand-Linker Conjugate 8, addressing common challenges associated with poorly soluble compounds.

Data Presentation: Formulation Excipients

The selection of appropriate excipients is critical for developing a stable and effective formulation for in vivo studies. The following tables summarize common excipients for oral and intravenous administration of poorly soluble small molecules, based on established pharmaceutical practices.[8][9]

Table 1: Excipients for Oral Formulation of cIAP1 Ligand-Linker Conjugate 8

| Excipient Category | Example | Typical Concentration Range (%) | Purpose |

| Co-solvents | Propylene Glycol | 10 - 60 | Solubilizing agent |

| Ethanol | 5 - 20 | Solubilizing agent | |

| Polyethylene Glycol 300/400 (PEG300/400) | 10 - 50 | Solubilizing agent, viscosity modifier | |

| Surfactants | Tween® 80 (Polysorbate 80) | 1 - 10 | Solubilizing agent, emulsifier, wetting agent |

| Cremophor® EL | 1 - 10 | Solubilizing agent, emulsifier | |

| Solutol® HS 15 | 1 - 15 | Solubilizing agent, emulsifier | |

| Vehicles | Corn Oil | Up to 90 | Lipid-based vehicle for suspensions/solutions |

| Carboxymethyl cellulose (B213188) (CMC) Sodium | 0.5 - 2 | Suspending agent in aqueous vehicles | |

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40 | Forms inclusion complexes to enhance solubility |

Table 2: Excipients for Intravenous Formulation of cIAP1 Ligand-Linker Conjugate 8

| Excipient Category | Example | Typical Concentration Range (%) | Purpose |

| Co-solvents | Dimethyl sulfoxide (B87167) (DMSO) | 5 - 10 | Initial solubilization (stock solution) |

| Ethanol | 5 - 20 | Solubilizing agent | |

| Propylene Glycol | 10 - 40 | Solubilizing agent | |

| Surfactants | Tween® 80 (Polysorbate 80) | 1 - 5 | Solubilizing agent, prevention of precipitation |

| Cremophor® EL | 1 - 5 | Solubilizing agent | |

| Aqueous Vehicles | Saline (0.9% NaCl) | q.s. to 100 | Isotonic vehicle |

| 5% Dextrose in Water (D5W) | q.s. to 100 | Isotonic vehicle | |

| Complexing Agents | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 20 - 30 | Forms inclusion complexes to enhance solubility |

Signaling Pathway and Experimental Workflows

To provide a conceptual framework, the following diagrams illustrate the relevant cIAP1 signaling pathway and typical experimental workflows for in vivo formulation development and evaluation.

Figure 1. Simplified cIAP1 signaling pathway in response to TNFα.

Figure 2. Workflow for in vivo formulation development and evaluation.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and administering formulations of cIAP1 Ligand-Linker Conjugate 8 for preclinical in vivo studies.

Protocol 1: Preparation of an Oral Suspension Formulation

This protocol is suitable for initial in vivo efficacy and pharmacokinetic screening studies where high drug loading is required and solubility is a limiting factor.

Materials:

-

cIAP1 Ligand-Linker Conjugate 8

-

Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) Sodium in deionized water

-

Wetting Agent: Tween® 80

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure:

-

Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of cIAP1 Ligand-Linker Conjugate 8 and other excipients based on the desired final concentration (e.g., 10 mg/mL).

-

Prepare the Vehicle: a. Weigh the required amount of CMC Sodium. b. In a beaker with a magnetic stir bar, slowly add the CMC Sodium to the required volume of deionized water while stirring vigorously to prevent clumping. c. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous.

-

Prepare the Drug Suspension: a. Accurately weigh the required amount of cIAP1 Ligand-Linker Conjugate 8. b. Place the powder in a mortar. c. Add a small amount of Tween® 80 (e.g., 1-2% of the final volume) to the powder to create a paste. This step is crucial for wetting the hydrophobic powder. d. Gradually add the 0.5% CMC vehicle to the paste while triturating with the pestle to form a uniform suspension. e. Transfer the suspension to a volumetric flask or graduated cylinder. f. Rinse the mortar and pestle with small aliquots of the remaining vehicle and add to the flask to ensure complete transfer of the drug. g. Adjust to the final volume with the vehicle.

-

Homogenization: a. Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. b. For improved particle size distribution, a homogenizer can be used according to the manufacturer's instructions.

-

Storage and Use: a. Store the suspension at 2-8°C. b. Before each administration, vortex or stir the suspension thoroughly to ensure a homogenous dose is delivered.

Protocol 2: Preparation of an Intravenous Solution Formulation

This protocol is designed for preparing a clear, sterile-filterable solution for intravenous administration, often used in pharmacokinetic studies to determine absolute bioavailability.

Materials:

-

cIAP1 Ligand-Linker Conjugate 8

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG400)

-

Tween® 80

-

Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

-

Sterile vials

-

Sterile 0.22 µm syringe filters

-

Calibrated balance

-

Volumetric flasks and pipettes

Procedure:

-

Calculate Required Amounts: Determine the final concentration and total volume required. A common co-solvent system is 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline (v/v/v/v).

-

Initial Solubilization: a. Accurately weigh the required amount of cIAP1 Ligand-Linker Conjugate 8 and place it in a sterile vial. b. Add the calculated volume of DMSO to the vial. c. Vortex or sonicate the vial until the compound is completely dissolved. A clear solution should be obtained.

-

Addition of Co-solvents and Surfactant: a. To the DMSO solution, add the calculated volume of PEG400. Mix well until the solution is homogenous. b. Add the calculated volume of Tween® 80 and mix thoroughly.

-

Addition of Aqueous Vehicle: a. Slowly add the saline or D5W to the organic mixture in a stepwise manner while vortexing. b. Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent ratio).

-

Sterile Filtration: a. Once a clear, homogenous solution is obtained, draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a final sterile vial for administration.

-

Storage and Use: a. Use the formulation immediately or store at 2-8°C for a limited time, as determined by stability studies. b. Before administration, visually inspect the solution for any precipitation or particulates.

Protocol 3: In Vivo Administration and Pharmacokinetic Study

This protocol outlines a typical procedure for a preliminary pharmacokinetic study in rodents following oral and intravenous administration.

Materials:

-

Prepared oral and intravenous formulations of cIAP1 Ligand-Linker Conjugate 8

-

Appropriate animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice)

-

Dosing syringes and needles (gavage needles for oral, insulin (B600854) syringes for IV)

-

Blood collection supplies (e.g., heparinized tubes, capillaries)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization and Dosing: a. Acclimatize animals for at least 3 days before the study. b. Fast animals overnight (for oral dosing) but allow free access to water. c. Weigh each animal immediately before dosing to calculate the precise volume to be administered. d. Administer the formulation via the intended route (oral gavage or intravenous injection, typically via the tail vein). For example, a study might use a 50 mg/kg oral dose.[10]

-

Blood Sampling: a. Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). b. Collect blood (e.g., via tail snip or retro-orbital sinus) into heparinized tubes.

-

Plasma Preparation: a. Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. b. Carefully collect the supernatant (plasma) and transfer it to labeled cryovials. c. Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of cIAP1 Ligand-Linker Conjugate 8 in plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.

-

Pharmacokinetic Analysis: a. Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software.

Conclusion

The successful in vivo evaluation of cIAP1 Ligand-Linker Conjugate 8 hinges on the development of an appropriate formulation that ensures adequate exposure in preclinical models. The strategies and protocols outlined in this document provide a comprehensive guide for researchers to overcome the common challenges associated with poorly soluble compounds. Careful selection of excipients and rigorous adherence to preparation and administration protocols are essential for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data, thereby facilitating the advancement of novel cIAP1-targeting therapeutics.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]

- 4. ciap1 ligand-linker conjugates 8 — TargetMol Chemicals [targetmol.com]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. future4200.com [future4200.com]

- 8. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Measuring cIAP1-Mediated Degradation: A Detailed Western Blot Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for measuring the degradation of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) using Western blotting. This technique is crucial for studying the efficacy of therapeutic compounds, such as SMAC mimetics, that target cIAP1 for degradation as a mechanism to induce apoptosis in cancer cells.

Cellular Inhibitor of Apoptosis 1 (cIAP1) is a key regulator of apoptosis and inflammation.[1][2] It functions as an E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of target proteins.[3][4] SMAC (Second Mitochondria-derived Activator of Caspases) mimetics are a class of drugs that induce the auto-ubiquitination and proteasomal degradation of cIAP1, thereby sensitizing cancer cells to apoptosis.[5][6][7] Western blotting is a fundamental and widely used technique to monitor and quantify this induced degradation.[8][9]

Signaling Pathway of SMAC Mimetic-Induced cIAP1 Degradation

SMAC mimetics bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1, mimicking the endogenous protein SMAC/DIABLO.[7][10] This binding event induces a conformational change in cIAP1, stimulating its E3 ligase activity and leading to its auto-ubiquitination and subsequent degradation by the 26S proteasome.[10][11] The degradation of cIAP1 leads to the activation of downstream apoptotic signaling pathways.[12][13]

References

- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

Application Notes and Protocols for Assessing the Cell Permeability of cIAP1-Targeting PROTACs

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By forming a ternary complex between the target protein and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an attractive E3 ligase for PROTAC-mediated protein degradation.[1] However, a significant challenge in the development of effective PROTACs is their often-large molecular weight and polar surface area, which can limit their ability to cross the cell membrane and reach their intracellular targets.[3][4] Therefore, a thorough assessment of cell permeability is a critical step in the design and optimization of cIAP1-targeting PROTACs. These application notes provide an overview of the key methodologies and detailed protocols for evaluating the cell permeability of these promising therapeutic agents.

cIAP1-Targeting PROTAC Mechanism of Action

cIAP1-targeting PROTACs function by inducing the auto-ubiquitination and degradation of cIAP1, which in turn can trigger apoptotic pathways or be engineered to degrade other specific target proteins. The general mechanism involves the PROTAC molecule simultaneously binding to cIAP1 and a target protein, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Key Methods for Assessing PROTAC Permeability

Several in vitro assays are employed to evaluate the cell permeability of PROTACs. These methods can be categorized into cell-free assays that measure passive diffusion and cell-based assays that encompass both passive and active transport mechanisms.[3] A combination of these assays provides a comprehensive understanding of a PROTAC's ability to enter cells.

Quantitative Data on PROTAC Permeability

The table below presents representative data from permeability assays for different PROTACs. It is important to note that the permeability of PROTACs can vary significantly based on their structure, including the choice of ligands and the nature of the linker.[5] Low passive permeability is often observed in PAMPA assays for PROTACs.[5]